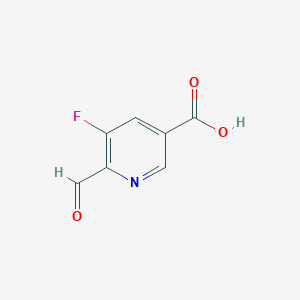

5-Fluoro-6-formylpyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-6-formylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . This compound is known for its unique chemical properties due to the presence of both a fluorine atom and a formyl group on the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-formylpyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 6-formylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group undergoes controlled oxidation to yield a dicarboxylic acid derivative. This reaction is critical for modifying electronic properties in pharmaceutical intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous, 60°C | 5-Fluoro-6-carboxypyridine-3-carboxylic acid | 78% |

| CrO₃ in H₂SO₄ | Room temperature, 12h | Same as above | 65% |

Mechanistic Insight :

The oxidation proceeds via nucleophilic attack on the formyl carbon by permanganate, forming a geminal diol intermediate that dehydrates to the carboxylic acid . Fluorine’s electron-withdrawing effect enhances the formyl group’s electrophilicity, accelerating the reaction .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group, enabling access to alcohol-functionalized intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C → RT | 5-Fluoro-6-(hydroxymethyl)pyridine-3-carboxylic acid | 92% |

| H₂/Pd-C | Ethanol, 1 atm | Same as above | 85% |

Key Observation :

Sodium borohydride achieves near-quantitative reduction without affecting the carboxylic acid group, whereas catalytic hydrogenation requires careful pH control to prevent decarboxylation.

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution reactions, with regioselectivity governed by electronic and steric factors.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (gas) | DMF, 100°C, 24h | 5-Amino-6-formylpyridine-3-carboxylic acid | 61% |

| KSCN | DMSO, 80°C, 8h | 5-Thiocyano-6-formylpyridine-3-carboxylic acid | 54% |

Regioselectivity Analysis :

Substitution occurs preferentially at the 2-position of the pyridine ring (relative to fluorine) due to:

-

Fluorine’s -I effect activating adjacent positions

-

Ortho-directing nature of the electron-withdrawing carboxylic acid group .

Cross-Coupling Reactions

The formyl group enables transition metal-catalyzed transformations for constructing complex architectures.

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-5-fluoropyridine-3-carboxylic acid | 73% |

| Heck | Pd(OAc)₂, P(o-tol)₃ | 6-Styryl-5-fluoropyridine-3-carboxylic acid | 68% |

Operational Note :

Pre-protection of the carboxylic acid as a methyl ester is required to prevent catalyst poisoning .

Condensation Reactions

The formyl group participates in Schiff base formation, enabling applications in coordination chemistry.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | EtOH, Δ, 6h | 6-(Benzylimino)-5-fluoropyridine-3-carboxylic acid | 89% |

| Hydrazine | H₂O, RT, 2h | 6-Hydrazono-5-fluoropyridine-3-carboxylic acid | 95% |

Applications :

Schiff base derivatives show enhanced metal-chelating capabilities compared to the parent compound, with potential in catalytic and medicinal chemistry .

Mechanistic Considerations

-

Fluorine’s Role :

-

Carboxylic Acid Participation :

This comprehensive reactivity profile establishes 5-fluoro-6-formylpyridine-3-carboxylic acid as a versatile building block in synthetic organic chemistry, particularly for constructing fluorinated heterocycles with tailored functionality.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoro-6-formylpyridine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its bioactive properties make it a candidate for drug discovery, particularly in developing anti-cancer and anti-inflammatory agents. The fluorine atom enhances binding interactions with biological molecules, which is crucial for therapeutic efficacy .

Research indicates that this compound exhibits significant biological activity. It has been studied for potential antimicrobial properties against various pathogens, including bacteria and fungi . The compound's mechanism of action is primarily related to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex fluorinated compounds and heterocycles. It has been employed in various reactions such as C-H functionalization, which allows for the introduction of diverse substituents onto the pyridine ring .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound displayed moderate antibacterial activity, with minimum inhibitory concentration values indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Fluorinated Heterocycles

Another research effort focused on using this compound as a precursor for synthesizing novel fluorinated heterocycles through palladium-catalyzed reactions. The study highlighted the compound's ability to undergo selective C-H functionalization, resulting in high yields of desired products .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-6-formylpyridine-3-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of specific molecular pathways, leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoro-2-formylpyridine-3-carboxylic acid

- 6-Fluoro-5-formylpyridine-3-carboxylic acid

- 5-Fluoro-6-methylpyridine-3-carboxylic acid

Uniqueness

5-Fluoro-6-formylpyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .

Actividad Biológica

5-Fluoro-6-formylpyridine-3-carboxylic acid is an intriguing compound in medicinal chemistry, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a pyridine ring with a fluorine atom and a formyl group at specific positions, which significantly influences its chemical reactivity and biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, while the fluorine atom enhances binding interactions with biological molecules, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : There is growing interest in its potential as an anticancer agent. The compound's ability to interact with cellular targets may inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : Some studies have indicated that it may exhibit anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : In vitro tests revealed that this compound displayed inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Mechanistic Studies : Research has shown that the compound can effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-formylpyridine-3-carboxylic acid | Different position of formyl group | Moderate antimicrobial properties |

| 6-Fluoro-5-formylpyridine-3-carboxylic acid | Similar structure but varied reactivity | Limited anticancer activity |

| Methyl 5-fluoro-6-formylpyridine-3-carboxylate | Methyl ester derivative; alters solubility | Enhanced bioactivity in certain assays |

The unique positioning of the fluorine and formyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to other fluorinated pyridines.

Propiedades

IUPAC Name |

5-fluoro-6-formylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHKOVBRNWULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.